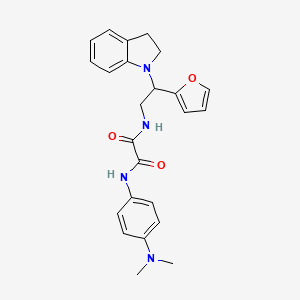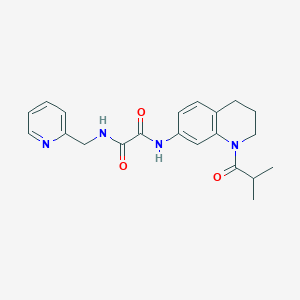![molecular formula C18H24N2O5 B3005007 N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide CAS No. 1825589-47-6](/img/structure/B3005007.png)
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTM is a synthetic compound that belongs to the class of oxolane carboxamides.
Mechanism Of Action
The exact mechanism of action of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide is not fully understood. However, it has been suggested that N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases. This inhibition leads to a reduction in the production of inflammatory mediators and angiogenic factors, thereby reducing the growth and proliferation of tumor cells.
Biochemical and Physiological Effects:
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of tumor cells, reduce inflammation, and inhibit angiogenesis. N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has also been shown to have neuroprotective effects, reducing the accumulation of amyloid-beta peptides in the brain, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide is also stable and has a long shelf life, which makes it ideal for use in long-term studies. However, N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide. One area of research is the development of more potent and selective N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide analogs. Another area of research is the investigation of the potential applications of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide and its potential side effects.
Conclusion:
In conclusion, N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has been found to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. While N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has several advantages for use in lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide involves several steps. The first step involves the reaction of 3,4,5-trimethoxybenzyl cyanide with 3,5-dimethyl-2-oxolane carboxylic acid in the presence of a catalyst. The product obtained from this reaction is then subjected to further purification steps to obtain pure N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide.
Scientific Research Applications
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-10-6-11(2)25-16(10)18(21)20-13(9-19)12-7-14(22-3)17(24-5)15(8-12)23-4/h7-8,10-11,13,16H,6H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWUOYXFDMJIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1C(=O)NC(C#N)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

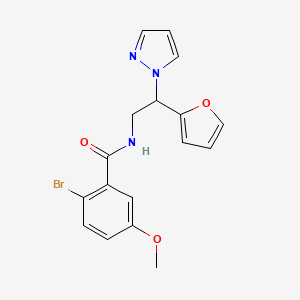


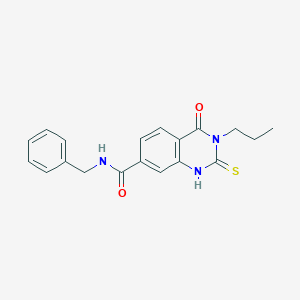
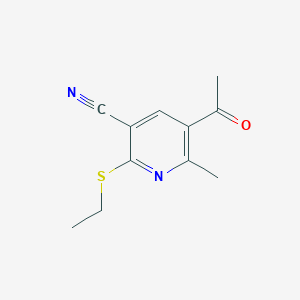
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)
![N-(3,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3004935.png)

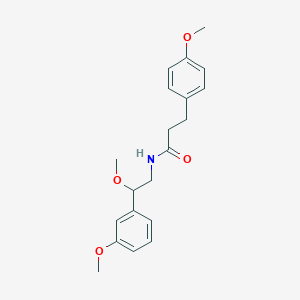
![[1-[(3,4-Difluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3004938.png)

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
